3-Bromo-7-chloroquinoline-8-carboxylic acid
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Overview
Description
3-Bromo-7-chloroquinoline-8-carboxylic acid: is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The presence of bromine and chlorine atoms in the quinoline ring enhances its reactivity and potential for various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-7-chloroquinoline-8-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination and chlorination of quinoline derivatives. For instance, the bromination of 7-chloroquinoline-8-carboxylic acid can be achieved using bromine in the presence of a suitable catalyst .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of specific solvents and catalysts to facilitate the bromination and chlorination processes .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-7-chloroquinoline-8-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The quinoline ring can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or amines can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield aminoquinoline derivatives, while oxidation can produce quinoline N-oxides .
Scientific Research Applications
Chemistry: 3-Bromo-7-chloroquinoline-8-carboxylic acid is used as a building block in organic synthesis to create more complex molecules.
Biology and Medicine: In medicinal chemistry, quinoline derivatives are explored for their potential as antimicrobial, anticancer, and anti-inflammatory agents. The presence of bromine and chlorine atoms can enhance the biological activity of these compounds .
Industry: This compound is also used in the development of dyes, pigments, and other industrial chemicals. Its unique chemical properties make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of 3-Bromo-7-chloroquinoline-8-carboxylic acid in biological systems involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, inhibiting the replication of certain pathogens. Additionally, the presence of bromine and chlorine atoms can enhance its binding affinity to target proteins, leading to the inhibition of enzymatic activities .
Comparison with Similar Compounds
- 7-Chloroquinoline-8-carboxylic acid
- 3-Bromoquinoline-8-carboxylic acid
- 8-Bromo-4-chloroquinoline
Comparison: 3-Bromo-7-chloroquinoline-8-carboxylic acid is unique due to the presence of both bromine and chlorine atoms in the quinoline ring. This dual substitution enhances its reactivity and potential for various chemical transformations compared to its mono-substituted counterparts .
Biological Activity
3-Bromo-7-chloroquinoline-8-carboxylic acid is a member of the quinoline family, known for its diverse biological activities. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly in antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of this compound is C_10H_6BrClN_2O_2. Its structure includes a bromine atom at position 3 and a chlorine atom at position 7, which influence its biological activity.
Antimicrobial Activity
Quinoline derivatives, including this compound, have been shown to possess significant antimicrobial properties. Studies indicate that compounds within this class exhibit potent antibacterial and antifungal activities. For example:
Pathogen | MIC (µM) |
---|---|
Staphylococcus aureus | 5.64 |
Escherichia coli | 2.33 |
Candida albicans | 16.69 |
These results suggest that the compound may be effective against both Gram-positive and Gram-negative bacteria as well as fungi .
Anticancer Activity
Research has demonstrated that this compound exhibits promising anticancer properties. In vitro studies on various cancer cell lines have revealed its potential to induce apoptosis and inhibit cell proliferation.
Case Study: MCF-7 Breast Cancer Cells
In a study examining the effects of the compound on MCF-7 breast cancer cells, the following results were obtained:
Treatment | IC50 (µM) | Apoptosis Induction (%) |
---|---|---|
Control | - | - |
This compound | 168.78 | 2.16 |
The compound was found to significantly arrest the cell cycle at the G1 phase, indicating its potential as an anticancer agent .
The mechanisms underlying the biological activity of this compound are multifaceted:
- Cell Cycle Arrest : The compound induces G1 phase arrest in cancer cells, inhibiting their proliferation.
- Apoptosis Induction : It promotes apoptosis, evidenced by increased early and late apoptotic cell populations.
- Kinase Inhibition : Molecular docking studies suggest that the compound interacts with key kinase targets, which are crucial for cell cycle regulation and survival pathways .
Structure-Activity Relationships (SAR)
The biological activity of quinoline derivatives is highly dependent on their structural features. Variations in substituents can significantly alter their potency and selectivity:
Compound | Substituents | Activity Profile |
---|---|---|
4-Chloroquinoline-3-carboxylic acid | Chlorine at position 4 | Moderate antibacterial activity |
6-Bromoquinoline-3-carboxylic acid | Bromine at position 6 | Enhanced reactivity |
This compound | Bromine at position 3, Chlorine at position 7 | Potent anticancer and antimicrobial activity |
The presence of halogen atoms (bromine and chlorine) enhances lipophilicity, which is often correlated with increased bioactivity .
Properties
CAS No. |
115813-22-4 |
---|---|
Molecular Formula |
C10H5BrClNO2 |
Molecular Weight |
286.51 g/mol |
IUPAC Name |
3-bromo-7-chloroquinoline-8-carboxylic acid |
InChI |
InChI=1S/C10H5BrClNO2/c11-6-3-5-1-2-7(12)8(10(14)15)9(5)13-4-6/h1-4H,(H,14,15) |
InChI Key |
NRDOVDIATCHYTO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=NC=C(C=C21)Br)C(=O)O)Cl |
Origin of Product |
United States |
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